SU11657

Catalog No.
S548049
CAS No.
M.F
M. Wt
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SU11657

Product Name

SU11657

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SU11657; SU11657; SU11657.

Description

The exact mass of the compound SU11657 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU11657 is a small molecule, multitargeted inhibitor primarily known for its role as a receptor tyrosine kinase inhibitor. It has shown significant activity against various kinases, including the platelet-derived growth factor receptors (PDGFR-α and PDGFR-β), vascular endothelial growth factor receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3) among others. This compound has been explored for its potential therapeutic applications in oncology, particularly in the treatment of acute myeloid leukemia and solid tumors due to its ability to inhibit tumor growth and angiogenesis .

SU11657 acts by selectively inhibiting the phosphorylation of receptor tyrosine kinases, which are critical for cellular signaling pathways involved in proliferation, survival, and migration of cancer cells. The compound interferes with the binding of ATP to the kinase domain, thereby preventing the activation of downstream signaling pathways that promote tumor growth. The specific

Biologically, SU11657 has demonstrated potent anti-tumor activity in various preclinical models. In studies involving acute promyelocytic leukemia, it was shown to cooperate effectively with all-trans retinoic acid to induce rapid regression of leukemic cells. Additionally, in models of solid tumors, SU11657 has been associated with significant reductions in tumor vascularization and improved perfusion metrics when evaluated through advanced imaging techniques like dynamic susceptibility contrast magnetic resonance imaging . Its multitargeted nature allows it to impact multiple pathways involved in tumorigenesis.

The synthesis of SU11657 involves several steps that typically include the formation of key intermediates followed by coupling reactions to build the final structure. The detailed synthetic route can vary but generally encompasses:

  • Formation of Amino Acids: Starting materials often include amino acids or derivatives.
  • Coupling Reactions: These intermediates are then coupled using peptide coupling reagents to form larger molecular frameworks.
  • Purification: The product is purified using techniques such as chromatography to isolate SU11657 from byproducts and unreacted materials.

Specific patents and literature detail various synthetic pathways that can be optimized for yield and purity .

SU11657 has been primarily investigated for its applications in cancer therapy. Its ability to inhibit angiogenesis makes it a candidate for treating solid tumors where vascular growth is a key factor in tumor progression. Furthermore, its efficacy against hematological malignancies, particularly those associated with FLT3 mutations, positions it as a promising agent in combination therapies for acute myeloid leukemia . Ongoing research continues to explore its potential in other cancer types and therapeutic contexts.

Interaction studies have highlighted SU11657's capacity to modulate various signaling pathways by inhibiting multiple receptor tyrosine kinases. For instance, studies have shown that it can significantly inhibit PDGF signaling pathways activated by ionizing radiation, thereby reducing fibroblast survival and proliferation . These interactions are critical for understanding how SU11657 can be integrated into therapeutic regimens that target both tumor cells and their supportive stroma.

Several compounds share structural or functional similarities with SU11657, particularly within the category of receptor tyrosine kinase inhibitors. A comparison of these compounds highlights unique features of SU11657:

Compound NameTarget KinasesUnique Features
SU11248PDGFR, VEGFR-2Early clinical development; similar structure
ImatinibBCR-ABL, PDGFRSpecificity for BCR-ABL fusion protein
SorafenibVEGFR-2, FLT3Approved for renal cell carcinoma; broader kinase inhibition
RegorafenibVEGFR-2, TIE2Approved for colorectal cancer; multi-targeted

SU11657 stands out due to its multitargeted inhibition profile that includes both FLT3 and PDGFRs, making it particularly effective against cancers with these receptor alterations .

SU11657 is a synthetic small molecule compound that belongs to the class of indolinone-based tyrosine kinase inhibitors . The compound was developed by scientists at the pharmaceutical company Sugen, Inc., which was later acquired by Pfizer . SU11657 features a complex molecular structure that contributes to its selective inhibitory activity against multiple receptor tyrosine kinases [4].

The molecular formula of SU11657 has been reported in scientific literature, though specific details about its complete chemical composition are somewhat limited in publicly available sources [4]. Based on its structural similarity to related compounds in the same chemical family, SU11657 contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that enables its biological activity [5].

The core structure of SU11657 is built around an indolinone scaffold, which is a key pharmacophore found in several tyrosine kinase inhibitors [8]. This structural foundation provides the necessary framework for the compound's interaction with its target enzymes [4] [7]. The three-dimensional conformation of SU11657 allows it to effectively bind to its target receptors, facilitating its mechanism of action as a tyrosine kinase inhibitor .

Physical and Chemical Properties

SU11657 exists as a solid powder at room temperature, which is consistent with many small molecule pharmaceutical compounds [17]. The physical state of the compound is important for its stability, storage, and formulation for experimental use [17] [18].

One of the most significant chemical properties of SU11657 is its solubility profile. The compound is soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent for many pharmaceutical compounds in laboratory settings [17]. However, SU11657 exhibits poor solubility in water, which is an important consideration for its formulation and delivery in experimental systems [17] [18].

The stability of SU11657 is another important physical property. The compound demonstrates good stability when stored properly under appropriate conditions [17]. For short-term storage (days to weeks), SU11657 should be kept dry, in the dark, and at temperatures between 0-4°C [17]. For long-term storage (months to years), temperatures of -20°C are recommended to maintain the compound's integrity and activity [17].

The shelf life of SU11657 is reported to be greater than 5 years when stored under proper conditions, indicating good chemical stability over time [17]. This extended shelf life is advantageous for research purposes, allowing for consistent experimental results over prolonged study periods [17] [18].

Table 1: Physical and Chemical Properties of SU11657

PropertyCharacteristicReference
Physical stateSolid powder [17]
SolubilitySoluble in DMSO, insoluble in water [17]
Short-term storage0-4°C, dry, dark conditions [17]
Long-term storage-20°C [17]
Shelf life>5 years (when properly stored) [17]
Stock solution storage0-4°C (short term), -20°C (long term) [17]

While specific data on the melting point, boiling point, and partition coefficient (LogP) of SU11657 are not extensively documented in the available literature, these properties are typically important for understanding the behavior of pharmaceutical compounds [21] [23]. The LogP value, which represents the partition coefficient between octanol and water, is particularly relevant for predicting the compound's ability to cross biological membranes [21].

Structural Features and Functional Groups

SU11657 contains several key structural features and functional groups that are critical for its activity as a tyrosine kinase inhibitor [4]. The compound is built upon an indolinone core structure, which serves as the central scaffold for many tyrosine kinase inhibitors in this class [8] [13].

The indolinone core of SU11657 typically consists of a bicyclic ring system with a 2-oxindole structure [13] [16]. This structural element is crucial for the compound's ability to interact with the ATP-binding pocket of tyrosine kinases [4] [8]. The 2-oxindole moiety contains an amide functional group that can participate in hydrogen bonding interactions with target proteins [13] [16].

Connected to the indolinone core are various substituents that fine-tune the compound's selectivity and potency against specific tyrosine kinases [4] [7]. These substituents often include aromatic rings, heterocycles, and functional groups capable of forming hydrogen bonds with amino acid residues in the target enzymes [8] [11].

The presence of specific functional groups in SU11657 contributes to its binding affinity and selectivity profile [4] [7]. These functional groups may include:

  • Carbonyl groups (C=O), which can act as hydrogen bond acceptors when interacting with target proteins [11] [13].
  • Nitrogen-containing heterocycles, which can participate in various interactions with amino acid residues in the binding pocket of tyrosine kinases [8] [13].
  • Aromatic rings, which can engage in π-π stacking interactions with aromatic amino acid residues in the target proteins [11] [16].

The spatial arrangement of these functional groups within the three-dimensional structure of SU11657 is critical for its ability to fit into the binding pocket of its target tyrosine kinases and inhibit their activity [4] [8]. The specific positioning of hydrogen bond donors and acceptors allows the compound to form multiple interactions with the target enzyme, leading to high-affinity binding [8] [11].

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis of SU11657 and related compounds has provided valuable insights into the structural features that are essential for their inhibitory activity against tyrosine kinases [4] [11]. These studies have helped identify the key molecular determinants of potency and selectivity within this class of compounds [11] [27].

The indolinone core structure of SU11657 has been identified as a critical pharmacophore for tyrosine kinase inhibition [8] [11]. Modifications to this core structure can significantly impact the compound's activity and selectivity profile [11] [13]. For instance, the presence and position of substituents on the indolinone ring system can alter the compound's binding affinity for different tyrosine kinases [11] [27].

The Z-configuration of the double bond connecting the indolinone core to other structural elements is another important feature for optimal activity [10] [13]. This configuration positions the molecule in the correct orientation for effective binding to the ATP pocket of target kinases [10] [11].

SAR studies have also revealed the importance of specific substituents in determining the selectivity of SU11657 for different tyrosine kinases [4] [11]. The nature and position of these substituents can influence the compound's ability to interact with specific amino acid residues in the binding pocket of target enzymes [11] [27].

Table 2: Key Structure-Activity Relationships for SU11657 and Related Compounds

Structural FeatureEffect on ActivityReference
Indolinone coreEssential for tyrosine kinase inhibition [8] [11]
Z-configuration of double bondOptimal for binding to ATP pocket [10] [13]
Substituents on indolinone ringModulate selectivity for different kinases [11] [27]
Hydrogen bond donors/acceptorsCritical for high-affinity binding [8] [11]
Aromatic substituentsEnhance binding through π-π interactions [11] [13]

The binding mode of SU11657 to its target tyrosine kinases involves multiple interactions between the compound and specific amino acid residues in the enzyme's binding pocket [4] [8]. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions, all of which contribute to the compound's binding affinity and selectivity [8] [11].

Understanding these structure-activity relationships has been instrumental in the design and development of SU11657 and other tyrosine kinase inhibitors with improved potency and selectivity profiles [11] [27]. This knowledge continues to guide the rational design of new compounds targeting specific tyrosine kinases involved in various diseases [11] [13].

Comparative Analysis with Related Tyrosine Kinase Inhibitors

SU11657 belongs to a broader class of small molecule tyrosine kinase inhibitors that target multiple receptor tyrosine kinases [4] [7]. Comparing SU11657 with other compounds in this class provides valuable insights into their structural similarities, differences, and relative efficacies [24] [28].

SU11657 shares structural similarities with SU11248 (sunitinib), another multitargeted tyrosine kinase inhibitor developed by Sugen/Pfizer [24] [29]. Both compounds are built upon an indolinone scaffold and target overlapping sets of receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (c-KIT), and FMS-like tyrosine kinase 3 (FLT3) [4] [29]. However, there are subtle structural differences between these compounds that influence their pharmacological properties [24] [28].

In comparative studies, SU11657 has demonstrated similar inhibitory activity against target tyrosine kinases as SU11248, but with some differences in potency and selectivity profiles [24] [28]. For instance, in experimental models of cancer, both compounds have shown significant antitumor and antiangiogenic effects, though with varying degrees of efficacy depending on the specific tumor type and experimental conditions [4] [28].

When compared to imatinib (Gleevec), another well-known tyrosine kinase inhibitor, SU11657 exhibits a different selectivity profile [30] [33]. While imatinib primarily targets BCR-ABL, c-KIT, and PDGFR, SU11657 has a broader spectrum of activity that includes VEGFR [30] [33]. This difference in target selectivity is reflected in their distinct chemical structures and binding modes [30] [33].

Table 3: Comparative Analysis of SU11657 and Related Tyrosine Kinase Inhibitors

CompoundStructural CharacteristicsTarget KinasesDistinguishing FeaturesReference
SU11657Indolinone-basedVEGFR, PDGFR, c-KIT, FLT3Multitargeted inhibitor with potent antiangiogenic activity [4] [24]
SU11248 (Sunitinib)Indolinone-basedVEGFR, PDGFR, c-KIT, FLT3Structurally similar to SU11657, approved for clinical use [24] [29]
Imatinib2-phenylaminopyrimidine-basedBCR-ABL, c-KIT, PDGFRMore selective for BCR-ABL than SU11657 [30] [33]
SU11652Indolinone-basedVEGFR, PDGFR, c-KITShares core structure with SU11657 [2] [8]

The binding mode of SU11657 to its target kinases differs from that of some other tyrosine kinase inhibitors [4] [8]. While many tyrosine kinase inhibitors, including imatinib, bind to the ATP-binding pocket of their target enzymes in a specific conformation, the exact binding mode of SU11657 may involve additional interactions that contribute to its unique selectivity profile [8] [33].

The indolinone-based structure of SU11657 and related compounds represents an important pharmacophore for tyrosine kinase inhibition [8] [13]. This structural class has proven valuable in the development of multitargeted tyrosine kinase inhibitors with applications in cancer therapy and other diseases characterized by dysregulated tyrosine kinase signaling [4] [24].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Goemans BF, Zwaan CM, Cloos J, de Lange D, Loonen AH, Reinhardt D, Hählen K, Gibson BE, Creutzig U, Kaspers GJ. FLT3 and KIT mutated pediatric acute myeloid leukemia (AML) samples are sensitive in vitro to the tyrosine kinase inhibitor SU11657. Leuk Res. 2010 Oct;34(10):1302-7. doi: 10.1016/j.leukres.2010.04.004. Epub 2010 May 1. PubMed PMID: 20435347.
2: Milker-Zabel S, Zabel-du Bois A, Ranai G, Trinh T, Unterberg A, Debus J, Lipson KE, Abdollahi A, Huber PE. SU11657 enhances radiosensitivity of human meningioma cells. Int J Radiat Oncol Biol Phys. 2008 Mar 15;70(4):1213-8. doi: 10.1016/j.ijrobp.2007.11.041. Epub 2008 Jan 30. PubMed PMID: 18234428.
3: Quarles CC, Schmainda KM. Assessment of the morphological and functional effects of the anti-angiogenic agent SU11657 on 9L gliosarcoma vasculature using dynamic susceptibility contrast MRI. Magn Reson Med. 2007 Apr;57(4):680-7. PubMed PMID: 17390352.
4: Lee BD, Sevcikova S, Kogan SC. Dual treatment with FLT3 inhibitor SU11657 and doxorubicin increases survival of leukemic mice. Leuk Res. 2007 Aug;31(8):1131-4. Epub 2006 Dec 20. PubMed PMID: 17184839; PubMed Central PMCID: PMC2680761.
5: Bäckman U, Christofferson R. The selective class III/V receptor tyrosine kinase inhibitor SU11657 inhibits tumor growth and angiogenesis in experimental neuroblastomas grown in mice. Pediatr Res. 2005 May;57(5 Pt 1):690-5. Epub 2005 Feb 17. PubMed PMID: 15718357.
6: Cain JA, Grisolano JL, Laird AD, Tomasson MH. Complete remission of TEL-PDGFRB-induced myeloproliferative disease in mice by receptor tyrosine kinase inhibitor SU11657. Blood. 2004 Jul 15;104(2):561-4. Epub 2004 Mar 25. PubMed PMID: 15044254.
7: Sohal J, Phan VT, Chan PV, Davis EM, Patel B, Kelly LM, Abrams TJ, O'Farrell AM, Gilliland DG, Le Beau MM, Kogan SC. A model of APL with FLT3 mutation is responsive to retinoic acid and a receptor tyrosine kinase inhibitor, SU11657. Blood. 2003 Apr 15;101(8):3188-97. Epub 2002 Dec 19. PubMed PMID: 12515727.

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